molecular formula C21H22N2O5 B252867 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

カタログ番号 B252867
分子量: 382.4 g/mol
InChIキー: MRBTUOWPDXMCSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a synthetic compound that belongs to the family of indolinone-based tyrosine kinase inhibitors. It was first discovered by scientists at Sugen Inc. in 1999 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

作用機序

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting the activity of Src family kinases, which are known to play a critical role in cancer cell growth and proliferation. Src kinases are involved in several signaling pathways that regulate cell proliferation, survival, migration, and invasion. By inhibiting the activity of Src kinases, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can block these signaling pathways and inhibit cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the activity of several other kinases, including Abl, Lck, and Lyn, which are involved in various cellular processes. 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

実験室実験の利点と制限

One of the main advantages of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its specificity for Src family kinases. Unlike other tyrosine kinase inhibitors, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one does not inhibit the activity of other kinases such as EGFR or VEGFR. This specificity makes it an attractive candidate for cancer treatment. However, one of the limitations of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can make it difficult to use in some lab experiments.

将来の方向性

There are several future directions for research on 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective Src inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one treatment. Additionally, the combination of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one with other anticancer agents is an area of active research, as it may enhance its anticancer effects.

合成法

The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that begins with the reaction of 2-bromo-4'-methoxyacetophenone with morpholine to form 2-(4-morpholinyl)-4'-methoxyacetophenone. This intermediate is then reacted with 2-nitrobenzaldehyde to form 3-(2-bromoacetyl)-4'-methoxy-2-nitroacetophenone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by cyclization to form 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.

科学的研究の応用

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including Src, Fyn, and Yes, which are known to play a critical role in cancer cell growth and proliferation. In preclinical studies, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.

特性

製品名

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

分子式

C21H22N2O5

分子量

382.4 g/mol

IUPAC名

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C21H22N2O5/c24-18-8-4-1-5-15(18)19(25)13-21(27)16-6-2-3-7-17(16)23(20(21)26)14-22-9-11-28-12-10-22/h1-8,24,27H,9-14H2

InChIキー

MRBTUOWPDXMCSA-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

正規SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。